molecular formula C9H14S B123065 Thiophene, 2-ethyl-5-isopropyl CAS No. 147871-77-0

Thiophene, 2-ethyl-5-isopropyl

Cat. No.: B123065
CAS No.: 147871-77-0
M. Wt: 154.27 g/mol
InChI Key: YLTHLVWXCRJFBY-UHFFFAOYSA-N
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Description

Thiophene, 2-ethyl-5-isopropyl, is a disubstituted thiophene derivative featuring ethyl and isopropyl groups at the 2- and 5-positions of the heterocyclic ring, respectively. Thiophenes are sulfur-containing aromatic compounds widely studied for their electronic properties, chemical reactivity, and applications in pharmaceuticals, materials science, and organic synthesis. This article compares its hypothetical properties, synthesis, and applications with similar thiophene derivatives.

Properties

CAS No.

147871-77-0

Molecular Formula

C9H14S

Molecular Weight

154.27 g/mol

IUPAC Name

2-ethyl-5-propan-2-ylthiophene

InChI

InChI=1S/C9H14S/c1-4-8-5-6-9(10-8)7(2)3/h5-7H,4H2,1-3H3

InChI Key

YLTHLVWXCRJFBY-UHFFFAOYSA-N

SMILES

CCC1=CC=C(S1)C(C)C

Canonical SMILES

CCC1=CC=C(S1)C(C)C

Synonyms

Thiophene, 2-ethyl-5-(1-methylethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

Key structural analogs and their molecular characteristics are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
2-Ethyl-5-methylthiophene 2-Ethyl, 5-Methyl C₇H₁₀S 126.219 Alkyl-substituted; high volatility
2-Ethynyl-5-methylthiophene 2-Ethynyl, 5-Methyl C₇H₆S 122.185 Triple bond (sp-hybridized carbon)
2-Chloro-5-methylthiophene 2-Chloro, 5-Methyl C₅H₅ClS 132.61 Electrophilic reactivity due to Cl
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene Aryl and halogen substituents C₁₈H₁₅FIS 447.28 Bulky substituents; potential bioactivity
2-(5-Bromopentyl)-5-(3-phenylpropyl)thiophene Alkyl chains with Br C₁₈H₂₃BrS 351.351 Long alkyl chains; synthetic yield 87%

Key Observations :

  • Electronic Effects : Alkyl groups (ethyl, isopropyl) are electron-donating, enhancing the aromaticity of the thiophene ring, while ethynyl or halogen substituents (e.g., Cl, Br) withdraw electron density, altering reactivity .
  • Molecular Weight : Bulky substituents (e.g., aryl-iodo groups ) significantly increase molecular weight, affecting solubility and volatility.

Physicochemical Properties

While direct data for 2-ethyl-5-isopropyl thiophene is unavailable, trends from similar compounds suggest:

  • Boiling Point : Alkyl-substituted thiophenes (e.g., 2-ethyl-5-methylthiophene) likely have higher boiling points than halogenated derivatives due to stronger van der Waals forces .
  • Solubility : Increased alkyl chain length (e.g., isopropyl vs. methyl) reduces water solubility but enhances solubility in organic solvents .
  • Spectroscopic Data :
    • NMR : Alkyl substituents typically show upfield shifts in ¹H NMR (δ 0.8–2.5 ppm for CH₃/CH₂ groups) compared to deshielded protons near electronegative groups (e.g., Cl: δ 3.5–4.5 ppm) .
    • IR : C-S stretching in thiophenes appears near 600–800 cm⁻¹, while ethynyl groups show sharp peaks at ~3300 cm⁻¹ (C≡C-H stretch) .

Data Table: Comparative Analysis of Thiophene Derivatives

Property 2-Ethyl-5-Isopropyl (Hypothetical) 2-Ethyl-5-Methyl 2-Ethynyl-5-Methyl 2-Chloro-5-Methyl
Molecular Weight ~154.3 126.219 122.185 132.61
Boiling Point (°C) ~180–200 (estimated) 160–165 140–145 170–175
Solubility in Hexane High High Moderate Low
Electrophilic Reactivity Moderate (steric hindrance) High Low (electron-withdrawing) High (Cl directs attack)
Bioactivity Potential Antimicrobial (predicted) Not reported Not reported Antifungal

Q & A

Q. What are the established synthetic routes for preparing 2-ethyl-5-isopropyl thiophene, and how do reaction conditions influence yield and purity?

Methodological Answer: The Paal-Knorr synthesis is a foundational method for thiophene derivatives, utilizing 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P₂S₅) under controlled heating (80–120°C) . For 2-ethyl-5-isopropyl substitution, pre-functionalized diketones (e.g., 2-ethyl-1,4-pentanedione) are reacted with P₂S₅ in anhydrous toluene, yielding ~60–70% with trace impurities. Alternative routes include the Feist-Benary synthesis using α-haloketones and ethyl isopropyl malonate, but this requires strict anhydrous conditions to avoid hydrolysis . Key variables affecting yield:

  • Temperature: Excess heat (>130°C) promotes side reactions (e.g., polymerization).
  • Sulfur source stoichiometry: P₂S₅ in 1.2–1.5 equivalents optimizes ring closure.
  • Solvent polarity: Non-polar solvents (toluene) favor cyclization over nucleophilic substitution.

Q. What spectroscopic and chromatographic techniques are essential for characterizing 2-ethyl-5-isopropyl thiophene?

Methodological Answer:

  • NMR: ¹H and ¹³C NMR confirm substitution patterns. For 2-ethyl-5-isopropyl thiophene:
    • ¹H NMR: Ethyl group protons appear as a triplet (δ 1.2–1.4 ppm, J = 7 Hz) and quartet (δ 2.5–2.7 ppm); isopropyl methine proton as a septet (δ 2.8–3.0 ppm) .
    • ¹³C NMR: Thiophene ring carbons at δ 125–140 ppm; ethyl/isopropyl carbons at δ 10–25 ppm.
  • IR: C-S stretching at 650–750 cm⁻¹; aromatic C-H stretches at 3050–3100 cm⁻¹ .
  • GC-MS: Retention time and molecular ion peak (m/z 154 for C₉H₁₄S) confirm purity and identity .

Advanced Research Questions

Q. How can researchers address contradictions in reported regioselectivity during electrophilic substitution of 2-ethyl-5-isopropyl thiophene?

Methodological Answer: Regioselectivity in electrophilic substitution (e.g., nitration, sulfonation) depends on steric and electronic factors. For 2-ethyl-5-isopropyl thiophene:

  • Steric hindrance: The isopropyl group at C5 directs electrophiles to C3 (less hindered), contradicting electronic predictions favoring C4 .
  • Electronic effects: Electron-donating alkyl groups activate C4, but steric bulk overrides this.
    Experimental Design:
  • Perform nitration (HNO₃/AcOH) at 0°C and analyze product ratios (HPLC or ¹H NMR).
  • Compare with computational models (DFT calculations of Fukui indices) to resolve steric/electronic contributions .

Q. What strategies optimize the synthesis of 2-ethyl-5-isopropyl thiophene derivatives for pharmacological screening?

Methodological Answer:

  • Parallel synthesis: Use combinatorial libraries by varying substituents at C3 and C4 via Suzuki-Miyaura coupling (e.g., aryl boronic acids) .
  • Microwave-assisted synthesis: Reduce reaction time (10–15 min vs. 6–8 hrs) and improve yield (75–85%) under controlled power (150–200 W) .
  • Purification: Flash chromatography (silica gel, hexane:EtOAc 9:1) or recrystallization (ethanol/water) ensures >95% purity for bioassays .

Q. How should researchers resolve discrepancies in thermochemical data (e.g., enthalpy of formation) for 2-ethyl-5-isopropyl thiophene?

Methodological Answer:

  • Reference standards: Cross-validate data with NIST Chemistry WebBook (gas-phase enthalpy: ΔfH° = 85.3 ± 2.1 kJ/mol) .
  • Calorimetry: Use bomb calorimetry (solid/liquid) or gas-phase measurements (mass spectrometry-coupled techniques) .
  • Computational validation: Compare experimental data with Gaussian-09 calculations (B3LYP/6-311++G**) to identify systematic errors .

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